N(1)-(gamma-Glutamyl)spermidine

Beschreibung

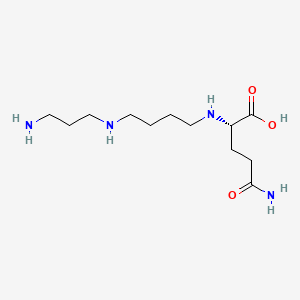

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

74141-50-7 |

|---|---|

Molekularformel |

C12H26N4O3 |

Molekulargewicht |

274.36 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[4-(3-aminopropylamino)butylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H26N4O3/c13-6-3-8-15-7-1-2-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |

InChI-Schlüssel |

PBYQQEBTMGPBKC-JTQLQIEISA-N |

Isomerische SMILES |

C(CCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |

Kanonische SMILES |

C(CCNC(CCC(=O)N)C(=O)O)CNCCCN |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymology of N 1 Gamma Glutamyl Spermidine

Precursor Pathways to Spermidine (B129725)

Spermidine, a ubiquitous polyamine, is crucial for cell growth, proliferation, and differentiation. metwarebio.comontosight.ai Its synthesis is intricately linked to the metabolism of specific amino acids and the donation of an aminopropyl group.

L-Ornithine and Arginine Metabolic Contributions to Polyamine Synthesis

The biosynthesis of spermidine fundamentally begins with the amino acids L-ornithine and L-arginine. ontosight.aicreative-proteomics.com In many organisms, L-arginine is converted to L-ornithine and urea (B33335) by the enzyme arginase. ontosight.aimdpi.com Subsequently, L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the diamine precursor to spermidine. metwarebio.comtaylorandfrancis.com This step is often the rate-limiting step in polyamine biosynthesis. taylorandfrancis.com In plants and some bacteria, an alternative pathway exists where L-arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to putrescine through a series of enzymatic reactions. oup.comresearchgate.net

The regulation of these pathways is critical, as fluctuations in polyamine levels can impact various cellular functions. oup.com The interplay between arginine and ornithine metabolism not only provides the building blocks for polyamines but also connects with other significant metabolic pathways like the urea cycle. ontosight.ai

S-Adenosylmethioninamine (dcAdoMet) Pathway for Aminopropyl Group Donation

The conversion of putrescine to spermidine requires the addition of an aminopropyl group. This crucial functional group is donated by decarboxylated S-adenosylmethionine (dcAdoMet), also known as S-adenosylmethioninamine. metwarebio.commdpi.com The synthesis of dcAdoMet itself is a two-step process. First, S-adenosylmethionine (SAM) is formed from methionine and ATP. SAM is then decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), a reaction considered another rate-limiting step in polyamine synthesis. researchgate.netbiorxiv.org

Spermidine synthase then catalyzes the transfer of the aminopropyl group from dcAdoMet to putrescine, forming spermidine. metwarebio.comontosight.ai This enzymatic reaction is highly specific, ensuring the correct formation of this essential polyamine. ontosight.ai

Gamma-Glutamylation of Spermidine

The final step in the formation of N(1)-(gamma-Glutamyl)spermidine is the covalent attachment of a gamma-glutamyl moiety to the spermidine molecule. This process is catalyzed by specific enzymes with distinct activities.

Role of Gamma-Glutamyltransferase Activity in Conjugate Formation

Gamma-glutamyltransferases (GGTs) are enzymes that catalyze the transfer of a gamma-glutamyl group from a donor molecule, such as glutathione (B108866), to an acceptor molecule, which can be an amino acid, a peptide, or in this case, a polyamine like spermidine. wikipedia.org This transferase activity is essential for the synthesis and degradation of glutathione and plays a role in xenobiotic detoxification. wikipedia.orgebi.ac.uk The formation of this compound is a key example of the broader catalytic capability of enzymes with gamma-glutamyltransferase activity to modify various substrates.

In some contexts, the formation of gamma-glutamyl polyamines, including this compound and N(1),N(8)-bis(gamma-glutamyl)spermidine, is catalyzed by transglutaminases (TGases). nih.govnih.govnih.gov These enzymes are known to form isopeptide bonds between the gamma-carboxamide group of a glutamine residue in a protein and the epsilon-amino group of a lysine (B10760008) residue or the primary amino groups of polyamines. nih.gov

Characterization of Gamma-Glutamylpolyamine Synthetase (GlnA3/PauA2) Enzymes

A specific class of enzymes, known as gamma-glutamylpolyamine synthetases, is directly responsible for the ATP-dependent gamma-glutamylation of polyamines. nih.govuniprot.org These enzymes, which include GlnA3 in Streptomyces coelicolor and PauA2 in Pseudomonas aeruginosa, are crucial for polyamine catabolism and detoxification. frontiersin.orgnih.govasm.org

In S. coelicolor, the expression of the glnA3 gene is induced by the presence of exogenous polyamines. frontiersin.orgnih.gov The GlnA3 enzyme is involved in the initial step of a polyamine degradation pathway, and its absence leads to the accumulation of polyamines to toxic levels. frontiersin.orgnih.gov Similarly, in P. aeruginosa, PauA2 is one of seven gamma-glutamylpolyamine synthetases (PauA1-A7) that initiate polyamine catabolism. asm.org

Gamma-glutamylpolyamine synthetases exhibit distinct substrate specificities. For instance, in S. coelicolor, GlnA3 shows a preference for longer-chain polyamines like spermidine and spermine (B22157), while another synthetase, GlnA2, has a higher specificity for shorter-chain polyamines such as putrescine and cadaverine. uniprot.orgnih.gov In Mycobacterium tuberculosis, the GlnA3 homolog (GlnA3Mt) also demonstrates a preference for spermine as a substrate. asm.org

The catalytic mechanism of these synthetases is analogous to that of glutamine synthetase (GS). nih.gov Both enzyme types ligate L-glutamate with an amino group of a specific substrate (a polyamine or ammonia, respectively) in an ATP-dependent reaction. nih.gov The reaction proceeds through the formation of a γ-glutamyl phosphate (B84403) intermediate. nih.gov However, key active site residues essential for the catalytic activity of GS are not always conserved in gamma-glutamylpolyamine synthetases, indicating subtle but important differences in their catalytic mechanisms. frontiersin.org

| Enzyme | Organism | Preferred Substrates |

| GlnA3 | Streptomyces coelicolor | Spermidine, Spermine uniprot.orgnih.gov |

| GlnA2 | Streptomyces coelicolor | Putrescine, Cadaverine nih.gov |

| GlnA3Mt | Mycobacterium tuberculosis | Spermine asm.org |

| PauA2 | Pseudomonas aeruginosa | Spermidine, Spermine asm.org |

| PuuA | Escherichia coli | Putrescine, other diamines nih.gov |

| GlnA4 | Streptomyces coelicolor | Monoamines (e.g., ethanolamine) nih.gov |

ATP-Dependent Nature of Gamma-Glutamylation

The synthesis of this compound is an energy-dependent process that requires the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.govmdpi.comnih.gov The enzyme responsible for this reaction, glutathionylspermidine (B10777622) synthetase (GspS), belongs to the ATP-grasp superfamily of enzymes. nih.govembopress.org This family of enzymes is characterized by a common structural fold that facilitates the binding of ATP in a manner that promotes the activation of a carboxyl group for nucleophilic attack. nih.gov

The catalytic mechanism proceeds in a two-step fashion, analogous to other ATP-dependent ligases. embopress.orgresearchgate.net

Acylphosphate Intermediate Formation: The first step involves the phosphorylation of the C-terminal carboxyl group of glutathione by the gamma-phosphate of ATP. This reaction forms a highly reactive acylphosphate intermediate. mdpi.comembopress.org

Nucleophilic Attack: The N(1)-amino group of spermidine then acts as a nucleophile, attacking the carbonyl carbon of the acylphosphate intermediate. mdpi.comembopress.org This results in the formation of a tetrahedral intermediate. embopress.org

Product Formation and Release: The tetrahedral intermediate subsequently collapses, leading to the formation of an amide bond between glutathione and spermidine, yielding this compound. Concurrently, the phosphate group is released as inorganic phosphate, and ADP is also released from the enzyme. embopress.org

This ATP-dependent mechanism ensures that the formation of the stable amide bond is thermodynamically favorable. The requirement for ATP and a divalent cation, typically Mg2+, is a hallmark of this class of synthetases. wikipedia.orgwikipedia.org

Isomeric Considerations: N(1)- vs. N(8)-gamma-Glutamylspermidine Conjugation

Spermidine is an asymmetrical polyamine, possessing two primary amino groups at the N(1) and N(8) positions and a secondary amino group at the N(4) position. This asymmetry allows for the formation of two distinct positional isomers of mono-gamma-glutamylated spermidine: this compound and N(8)-(gamma-Glutamyl)spermidine. nih.gov

Research indicates that the enzymatic synthesis of these isomers is highly specific. The enzyme glutathionylspermidine synthetase (GspS), found in organisms like Escherichia coli and trypanosomatids, exhibits a strong preference for catalyzing the attachment of the gamma-glutamyl group from glutathione to the N(1) position of spermidine. nih.govmdpi.com Structural studies of E. coli GspS have identified key amino acid residues, such as Ser337 and Glu391, that are crucial for binding spermidine and facilitating the nucleophilic attack by the N(1)-amino group. mdpi.com

The formation of the N(8) isomer and the subsequent creation of N(1),N(8)-bis(gamma-glutamyl)spermidine often involve different enzymatic machinery. nih.govontosight.ai For instance, in the biosynthesis of trypanothione (B104310) in parasites, after the initial formation of N(1)-glutathionylspermidine by GspS, a second enzyme, trypanothione synthetase (TryS), catalyzes the addition of a second glutathione molecule to the N(8) position of the glutathionylspermidine intermediate. mdpi.comwikipedia.org Molecular dynamics simulations suggest that in the second step of trypanothione synthesis, N(8)-glutathionylspermidine is the favored substrate for subsequent N(1)-glutathionylation. plos.org

Furthermore, transglutaminases (TGases) have been shown to catalyze the formation of both mono- and bis-(gamma-glutamyl)spermidine derivatives, cross-linking proteins. nih.gov These enzymes can utilize either the N(1) or N(8) amino group of spermidine. nih.gov

The relative abundance and fate of the N(1) and N(8) isomers can also be influenced by degradative enzymes. For example, a flavin adenine (B156593) dinucleotide (FAD)-dependent polyamine oxidase (PAO) has been shown to selectively degrade this compound. nih.govresearchgate.netportlandpress.com This selective degradation can influence the preferential formation of cross-links derived from the N(8)-isoform. portlandpress.comresearchgate.net

The distinct enzymatic pathways and substrate specificities governing the formation of N(1)- and N(8)-gamma-glutamylspermidine highlight the precise regulatory control exerted over polyamine metabolism and the biosynthesis of essential downstream metabolites.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Organism(s) | Function | Substrates | Product(s) | Reference(s) |

| Glutathionylspermidine Synthetase (GspS) | E. coli, Kinetoplastids | Catalyzes the ATP-dependent synthesis of N(1)-glutathionylspermidine. | Glutathione, Spermidine, ATP | This compound, ADP, Pi | nih.govmdpi.comwikipedia.org |

| Trypanothione Synthetase (TryS) | Kinetoplastids | Catalyzes the two-step synthesis of trypanothione, including the addition of glutathione to N(1)-glutathionylspermidine at the N(8) position. | Glutathione, Spermidine, this compound, ATP | Trypanothione, ADP, Pi | mdpi.comwikipedia.org |

| Transglutaminase 2 (TG2) | Mammals | Catalyzes the Ca2+-dependent cross-linking of proteins by forming isopeptide bonds, including mono- and bis-(gamma-glutamyl)spermidine derivatives. | Protein-bound Glutamine, Spermidine | N(1)- and N(8)-mono(gamma-glutamyl)spermidine, N(1),N(8)-bis(gamma-glutamyl)spermidine | nih.govnih.gov |

| Polyamine Oxidase (PAO) | Mammals | Catalyzes the FAD-dependent oxidative degradation of this compound. | This compound | Putrescine, gamma-glutamyl-3-aminopropionaldehyde | nih.govresearchgate.netportlandpress.com |

Metabolism and Degradation Pathways of N 1 Gamma Glutamyl Spermidine

Polyamine Oxidase (PAO)-Mediated Catabolism of Gamma-Glutamylpolyamines

A key pathway in the degradation of gamma-glutamylated polyamines involves the action of polyamine oxidases (PAOs). These enzymes play a central role in the retroconversion of polyamines, a process that breaks down higher-order polyamines like spermine (B22157) and spermidine (B129725) into putrescine.

Specificity of FAD-Dependent PAO Towards N(1)-(gamma-Glutamyl)spermidine

Flavin-adenine dinucleotide (FAD)-dependent polyamine oxidase (PAO) exhibits a notable specificity for this compound. Research has shown that this enzyme selectively oxidizes this compound, a characteristic that is significant in the regulation of polyamine levels and their modified forms. portlandpress.comportlandpress.comresearchgate.net This selective degradation is a crucial aspect of polyamine metabolism, as it can influence the formation of specific cross-linked structures within proteins. portlandpress.comportlandpress.com The specificity of FAD-dependent PAO for the N(1)-isomer of glutamylated spermidine highlights a sophisticated mechanism for controlling the biological activity of different polyamine conjugates. portlandpress.com In fact, this selective oxidation may be a key cellular mechanism for regulating the preferential formation of sterically defined bis(γ-glutamyl)spermidine cross-links. portlandpress.com

Formation of Intermediate and Terminal Degradation Products (e.g., putrescine, spermidine release)

The enzymatic action of FAD-dependent PAO on this compound leads to the formation of distinct intermediate and terminal degradation products. The oxidation of this compound by PAO results in the release of putrescine. portlandpress.com This reaction is a valuable tool for the unequivocal identification and quantification of this specific isomer. portlandpress.comresearchgate.net The catabolic process also produces peptide-bound γ-glutamyl-3-aminopropionaldehyde. portlandpress.commdpi.com The release of putrescine from this compound is a key step in the polyamine interconversion pathway, allowing for the recycling of this fundamental diamine for various cellular processes. nih.gov

Alternative and Complementary Polyamine Degradation Routes

Acetylation and Subsequent Metabolism/Excretion Pathways

Acetylation is a critical step in polyamine catabolism, particularly in vertebrates. nih.govnih.gov The enzyme spermidine/spermine N(1)-acetyltransferase (SSAT) catalyzes the transfer of an acetyl group to spermidine and spermine. aging-us.comcdnsciencepub.comphysiology.org This acetylation reduces the positive charge of the polyamines, which can liberate them from anionic binding sites. cdnsciencepub.com The resulting acetylated polyamines, such as N(1)-acetylspermidine, can then be either oxidized by acetylpolyamine oxidase (PAOX) or excreted from the cell. mdpi.comfrontiersin.org This pathway represents a major mechanism for the elimination of polyamines and their derivatives. nih.gov The interplay between acetylation and subsequent oxidation or excretion provides a flexible system for regulating intracellular polyamine concentrations. cdnsciencepub.com The catabolism of spermine and spermidine via the SSAT/PAOX pathway requires the acetylation to occur in the cytoplasm or mitochondria, followed by the translocation of the acetylated polyamines to peroxisomes for oxidation. mdpi.com

Dehydrogenase Pathways for Spermidine and Spermine

In some organisms, particularly bacteria, spermidine dehydrogenase (SpdH) provides an alternative pathway for polyamine degradation. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This enzyme can oxidatively cleave spermidine into 1,3-diaminopropane (B46017) and 4-aminobutyraldehyde. microbiologyresearch.orgnih.gov It can also act on spermine, converting it to spermidine and 3-aminopropanaldehyde. microbiologyresearch.orgnih.gov In Pseudomonas aeruginosa, for example, two potential catabolic pathways for spermidine and spermine exist: one involving SpdH and another that may proceed via γ-glutamyl intermediates. microbiologyresearch.orgmicrobiologyresearch.org While knockout of the spdH gene in this bacterium did not significantly affect the utilization of these polyamines, suggesting a minimal role under normal conditions, its potential to contribute to polyamine catabolism is evident. microbiologyresearch.orgnih.gov

| Pathway | Key Enzyme(s) | Substrate(s) | Key Product(s) | Cellular Location (Primarily) |

| PAO-Mediated Catabolism | FAD-dependent Polyamine Oxidase (PAO) | This compound | Putrescine, γ-glutamyl-3-aminopropionaldehyde | Not specified in provided context |

| Aminotransferase Pathway | Putrescine:pyruvate aminotransferase | Putrescine | 4-aminobutyraldehyde | Not specified in provided context |

| Acetylation Pathway | Spermidine/spermine N(1)-acetyltransferase (SSAT), Acetylpolyamine oxidase (PAOX) | Spermidine, Spermine | N(1)-acetylspermidine, Putrescine, Spermidine | Cytoplasm/Mitochondria (Acetylation), Peroxisomes (Oxidation) |

| Dehydrogenase Pathway | Spermidine Dehydrogenase (SpdH) | Spermidine, Spermine | 1,3-diaminopropane, 4-aminobutyraldehyde, Spermidine | Membrane-associated |

Regulation of this compound Levels via Degradation Mechanisms

The intracellular concentration of this compound is meticulously controlled through specific enzymatic degradation pathways. These catabolic processes are crucial for modulating the levels of this modified polyamine, thereby influencing its physiological roles, such as its incorporation into protein cross-links. The primary and most studied mechanism involves the action of FAD-dependent polyamine oxidase (PAO), with a potential secondary pathway involving γ-glutamylamine cyclotransferase.

The catabolism of free γ-glutamylpolyamines is not yet fully understood. portlandpress.com However, research has identified FAD-dependent PAO as a key enzyme in the degradation of this compound. portlandpress.comresearchgate.net This enzyme selectively oxidizes the N(1) isomer, a process that has significant implications for the formation of more complex polyamine conjugates. researchgate.net The selective oxidation of this compound by PAO is considered a cellular mechanism that regulates the preferential formation of sterically defined N(1),N(8)-bis(γ-glutamyl)spermidine cross-links. portlandpress.comresearchgate.net The degradation of the N(1) derivative by FAD-PAO effectively reduces its availability for further cross-linking reactions. researchgate.net

Another potential, though less characterized, degradation pathway involves the enzyme γ-glutamylamine cyclotransferase. portlandpress.com This enzyme is proposed to cleave the γ-glutamyl amide bond, which would result in the release of free polyamines from their glutamylated form. portlandpress.com Preliminary studies have also indicated that rat liver PAO can catalyze the in vitro degradation of peptide-bound N(1)-(γ-glutamyl)spermidine, which yields free polyamines and peptide-bound γ-glutamyl-3-aminopropionaldehyde. portlandpress.com

Research Findings on PAO-Mediated Degradation

Experimental evidence underscores the pivotal role of intracellular PAO in the breakdown of this compound. portlandpress.com Studies using human foreskin keratinocytes, a model system for studying polyamine metabolism, have demonstrated the direct impact of PAO activity on the levels of this compound. portlandpress.comresearchgate.net When these cells were treated with a specific inhibitor of PAO, MDL 72527, a notable increase in the concentration of this compound was observed. portlandpress.com This finding strongly suggests that intracellular PAO is responsible for the in vivo degradation of this compound. portlandpress.com The selective nature of this degradation is highlighted by the concurrent decrease in the levels of the N(8) isomer under the same conditions. portlandpress.com

The table below summarizes the effect of PAO inhibition on the levels of this compound in human foreskin keratinocytes.

Table 1: Effect of PAO Inhibitor (MDL 72527) on this compound Levels

| Treatment Condition | Duration | Change in this compound Levels |

|---|---|---|

| MDL 72527 | 3 days | Increased |

Data derived from studies on human foreskin keratinocytes. portlandpress.com

This selective degradation by PAO is also relevant for the accurate quantification of the two spermidine isomers, N(1)-(γ-glutamyl)spermidine and N(8)-(γ-glutamyl)spermidine. researchgate.net The enzymatic reaction releases specific markers, such as putrescine from N(1)-(γ-glutamyl)spermidine, which can be monitored for unequivocal identification and quantification. researchgate.net

Biological Roles and Cellular Mechanisms of N 1 Gamma Glutamyl Spermidine

Regulation of Cellular Redox Status and Antioxidant Activity

Polyamines, including spermidine (B129725), are recognized for their role in maintaining cellular redox homeostasis. Spermidine can protect the cellular redox status and ionic balance, particularly in aging models, by enhancing the levels of antioxidants and the plasma membrane redox system in erythrocytes. nih.gov While direct studies on N(1)-(gamma-Glutamyl)spermidine are less common, the precursor, spermidine, serves as a reactive oxygen species (ROS) scavenger. researchgate.net This antioxidant property is crucial in protecting cells from oxidative damage. researchgate.net The catabolism of polyamines is a complex process; in some contexts, inhibiting polyamine catabolism did not appear to induce oxidative stress, suggesting that the primary role of these molecules is not solely tied to preventing oxidative damage through their breakdown. nih.gov In plants, spermidine application can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, thereby alleviating oxidative stress. nih.govnih.gov Furthermore, glutathione (B108866), another critical component of the cellular antioxidant system, is a tripeptide containing glutamate (B1630785), highlighting the importance of glutamyl compounds in redox regulation. researchgate.netmdpi.com

Modulation of Cell Signaling Pathways

This compound and its parent molecule, spermidine, are involved in modulating a variety of cell signaling pathways. In plants, polyamines are part of complex signaling networks that are activated in response to both abiotic stresses and pathogen attacks. researchgate.net For instance, spermine (B22157), a related polyamine, can modulate plant stress responses by affecting the biosynthesis of abscisic acid (ABA), a key hormone in stress signaling. frontiersin.org

In mammalian cells, spermidine has been shown to attenuate apoptosis (programmed cell death) induced by oxidative stress. It can downregulate both the extrinsic pathway, involving death receptors like DR4 and caspase-8, and the intrinsic mitochondrial pathway, which includes the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.com The depletion of spermidine and spermine can lead to mitochondria-mediated apoptosis. nih.gov The formation of this compound is catalyzed by transglutaminase 2 (TGase 2), an enzyme whose expression has been linked to apoptosis. nih.gov It is proposed that TGase 2 activation contributes to the stabilization of apoptotic cells by creating a cross-linked protein scaffold, thereby preventing the release of intracellular contents and subsequent inflammation. nih.gov

Involvement in Post-Translational Protein Modification and Cross-linking

A primary function of spermidine within the cell is its participation in the post-translational modification of proteins, a process catalyzed by transglutaminase enzymes. This modification can lead to the formation of stable protein cross-links, altering protein structure and function.

Transglutaminases (TGases) are a family of calcium-dependent enzymes that catalyze the formation of covalent bonds between the gamma-carboxamide group of a peptide-bound glutamine residue and a primary amine. nih.govresearchgate.net Polyamines, such as putrescine, spermidine, and spermine, serve as excellent amine substrates for these enzymes. nih.govnih.govmdpi.com The enzymatic reaction incorporates the polyamine into the protein, forming a peptide-bound gamma-glutamyl-polyamine derivative. nih.gov This covalent modification occurs on selected glutaminyl residues within substrate proteins. nih.gov This process has been observed in various tissues and cell types, including nerve cells and the pancreas. nih.govoup.com

Spermidine is an asymmetrical molecule, meaning its incorporation into a protein by transglutaminase can result in two different initial products: this compound and N(8)-(gamma-Glutamyl)spermidine. portlandpress.comtorvergata.it Following this initial incorporation, the remaining free primary amino group on the spermidine moiety can act as a substrate for a second transglutaminase-catalyzed reaction. This second reaction attaches it to another reactive glutaminyl residue on a different protein or the same polypeptide chain. nih.gov This results in the formation of a stable N(1),N(8)-bis(gamma-Glutamyl)spermidine cross-bridge. nih.govportlandpress.comnih.gov These cross-links are particularly abundant in the cornified cell envelopes of the epidermis, where they contribute to the structure's stability. portlandpress.comnih.govnih.govresearchgate.net

A regulatory layer exists in this process involving FAD-dependent polyamine oxidase (PAO). This enzyme can selectively oxidize this compound, which may be a mechanism to control the preferential formation of the sterically defined bis(gamma-glutamyl)spermidine cross-link. portlandpress.comresearchgate.net

The formation of gamma-glutamylpolyamine derivatives and subsequent cross-links has significant structural and functional consequences for the modified proteins.

Structural Stabilization: In human epidermis, N(1),N(8)-bis(gamma-Glutamyl)spermidine cross-links, along with ε-(gamma-glutamyl)lysine cross-links, function as a crucial stabilizing force in the cornified cell envelope. nih.govnih.gov The levels of these cross-links are found to be significantly elevated in the scales of psoriatic patients, suggesting abnormal cross-linking in this skin condition. nih.govnih.gov

Alteration of Enzyme Activity: The covalent attachment of spermidine can modulate the biological activity of proteins. For example, the incorporation of spermidine into phospholipase A2, catalyzed by transglutaminase, results in a significant increase in the enzyme's specific activity. oup.com

Pathological Protein Aggregation: In the lens of the eye, transglutaminase type 2 (TG2) can catalyze the cross-linking of crystallin proteins via N(1),N(8)-bis(gamma-Glutamyl)spermidine bridges. mdpi.comtorvergata.it This polymerization of crystallins contributes to lens opacification and is a mechanism implicated in the formation of cataracts. mdpi.comtorvergata.it The activity of FAD-dependent polyamine oxidase, which degrades the N(1)-mono(γ-glutamyl)SPD derivative, can reduce the formation of these cross-links and prevent crystallin polymerization. torvergata.it

The table below summarizes key research findings on the implications of protein-bound gamma-glutamylpolyamines.

Table 1: Research Findings on Protein-Bound Gamma-Glutamylpolyamines| Modified Protein/Structure | Functional Implication | Key Findings | References |

|---|---|---|---|

| Epidermal Cell Envelope | Structural Stabilization | N(1),N(8)-bis(gamma-Glutamyl)spermidine acts as a stabilizing cross-link. Levels are elevated in psoriasis. | nih.gov, nih.gov |

| Phospholipase A2 | Increased Enzymatic Activity | Transglutaminase-catalyzed incorporation of spermidine leads to a ~3-fold increase in specific activity. | oup.com |

| Lens βH-Crystallins | Protein Polymerization & Cataract Formation | TG2-catalyzed formation of N(1),N(8)-bis(gamma-Glutamyl)spermidine cross-links leads to crystallin polymerization and lens opacification. | torvergata.it, mdpi.com |

Contributions to Fundamental Cellular Processes

Polyamines, and by extension their derivatives like this compound, are indispensable for a wide array of fundamental cellular processes.

Cell Growth and Proliferation: Polyamines are essential for cell proliferation and growth in all organisms. researchgate.netkaust.edu.sanih.gov Their depletion, for instance by overexpressing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SAT1), leads to a rapid arrest in cell growth. researchgate.netnih.gov

Protein Synthesis (Translation): Polyamines play a direct and critical role in protein synthesis. nih.gov Depletion of spermidine and spermine causes a total inhibition of translation, indicating their necessity for this process. researchgate.net A key mechanism is the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), where spermidine provides the butylamine (B146782) group to form the unique amino acid hypusine. nih.govmdpi.com This modification is essential for eIF5A's function in translation elongation. mdpi.com

Apoptosis and Autophagy: The regulation of polyamine levels is intertwined with cell survival and turnover pathways. As mentioned, the formation of gamma-glutamylspermidine by TGase 2 is associated with the stabilization of apoptotic bodies. nih.gov Spermidine also promotes longevity in many organisms by stimulating autophagy, a cellular process for degrading and recycling damaged components. researchgate.netresearchgate.net

Stress Response: In plants, polyamines are key players in the response to various environmental stresses, including drought and salinity. nih.govresearchgate.netfrontiersin.org They contribute to stress tolerance by acting as signaling molecules, modulating the production of stress hormones like ABA, and enhancing antioxidant defense systems. nih.govresearchgate.netfrontiersin.org Exogenous application of spermidine can alleviate the negative effects of salt stress in germinating soybeans by inducing antioxidant enzyme activity and the accumulation of γ-aminobutyric acid (GABA), another stress-tolerance substance. nih.gov

The table below lists the chemical compounds mentioned in this article.

Cell Growth and Proliferation Regulation

Currently, there is a lack of specific scientific literature detailing the direct role of this compound in the regulation of cell growth and proliferation. Research has extensively focused on its precursor, spermidine, which is known to be essential for these processes. aginganddisease.orgresearchgate.net However, the specific functions of its gamma-glutamylated form in modulating the cell cycle or proliferation rates have not been elucidated.

Role in Cell Differentiation and Morphogenesis

The formation of glutamylated spermidine derivatives is a key event in the terminal differentiation of certain cell types, particularly in the formation of the epidermis. In human foreskin keratinocytes, as the cells differentiate to form the protective outer layer of the skin (stratum corneum), they develop polymerized envelopes rich in protein cross-links. researchgate.net

One of the key cross-links identified in these structures is N¹,N⁸-bis(γ-glutamyl)spermidine. nih.gov The formation of this bis-derivative necessarily involves the initial creation of this compound as an intermediate. torvergata.itportlandpress.com This process, catalyzed by transglutaminases, covalently links protein-bound glutamine residues to spermidine, contributing to the immense stability and structural integrity of the epidermal barrier. researchgate.netnih.gov The selective oxidation of N(1)-(γ-glutamyl)spermidine by a FAD-dependent polyamine oxidase (PAO) appears to be a regulatory mechanism that favors the formation of the sterically defined N¹,N⁸-bis(γ-glutamyl)spermidine cross-link, which is crucial for the normal development of the stratum corneum. researchgate.netportlandpress.com

| Finding | Organism/Cell Type | Implication for Differentiation/Morphogenesis | Reference |

| Formation of N¹,N⁸-bis(γ-glutamyl)spermidine cross-links | Human Keratinocytes | Essential for the formation of stable, polymerized cell envelopes during epidermal differentiation. | researchgate.netnih.govportlandpress.com |

| Selective oxidation of N(1)-(γ-glutamyl)spermidine by PAO | Human Keratinocytes | Regulates the preferential formation of the bis-derivative cross-link required for a normal stratum corneum. | portlandpress.com |

Modulation of Cell Senescence and Apoptosis

While the enzyme transglutaminase 2 (TGase 2), which catalyzes the formation of this compound, is associated with the stabilization of apoptotic bodies during programmed cell death, a direct role for the this compound molecule itself in modulating cell senescence or apoptosis has not been specifically described in the available scientific literature. nih.gov Studies have focused on the broader effects of TGase 2 activity or the functions of the precursor polyamine, spermidine, which is known to delay cellular senescence and modulate apoptosis. aginganddisease.orgnih.govmdpi.com

Participation in Stress Response Mechanisms

Abiotic Stress Tolerance in Plants

There is no direct scientific evidence to date that specifically outlines a role for this compound in abiotic stress tolerance in plants. The existing body of research extensively documents the protective functions of its precursor polyamines, putrescine, spermidine, and spermine, against various environmental stresses like drought, salinity, and extreme temperatures. nih.govmdpi.comnih.gov While transglutaminases, the enzymes that could produce this compound, are known to be induced by stress events in plants, the functional significance of this specific glutamylated polyamine in stress response has not been determined. researchgate.netfrontiersin.org

Oxidative Stress Management

A direct role for this compound in oxidative stress management has not been established in the current scientific literature. The antioxidant properties and protective effects against oxidative damage are well-documented for the precursor molecule, spermidine. nih.govmdpi.com Spermidine is known to act as a scavenger of reactive oxygen species and to enhance cellular antioxidant defense mechanisms, but it is not clear if its conversion to this compound is a part of this protective function.

Interactions in Host-Pathogen Systems

In the context of host-pathogen interactions, the gamma-glutamylation of polyamines represents a significant bacterial defense mechanism. During an infection, host cells like macrophages can produce polyamines such as spermine and spermidine, which can be toxic to invading bacteria at high concentrations. biorxiv.orgasm.org

Certain bacteria have evolved a detoxification strategy involving the enzymatic modification of these host-derived polyamines. The actinomycete Streptomyces coelicolor, a relative of Mycobacterium tuberculosis, utilizes a gamma-glutamylation pathway to neutralize and subsequently metabolize polyamines as a nitrogen source. asm.orgnih.gov

This detoxification mechanism is also relevant for pathogenic bacteria. In Mycobacterium tuberculosis, the enzyme GlnA3, a glutamine synthetase-like protein, has been identified as a γ-glutamylspermine synthetase. While its primary substrate is spermine, it can also utilize spermidine, catalyzing the formation of this compound. biorxiv.orgresearchgate.netbiorxiv.org This modification is thought to be a strategy for the pathogen to cope with the toxic polyamines produced by the host's immune response, although other mechanisms like efflux pumps also play a significant role. biorxiv.orgasm.org Similarly, Pseudomonas aeruginosa possesses a polyamine catabolic pathway that involves γ-glutamylation, highlighting this as a conserved bacterial strategy. asm.org

| Research Finding | Organism | Role in Host-Pathogen Interaction | Reference |

| Identification of GlnA3 as a γ-glutamylpolyamine synthetase. | Mycobacterium tuberculosis | Detoxifies host-derived polyamines (including spermidine) via glutamylation to survive within the host. | biorxiv.orgasm.orgresearchgate.netbiorxiv.org |

| Presence of a γ-glutamylation pathway for polyamine catabolism. | Streptomyces coelicolor | Neutralizes toxic polyamines, allowing them to be used as a nitrogen source. | asm.orgnih.gov |

| Existence of γ-glutamylpolyamine synthetases (PauA enzymes). | Pseudomonas aeruginosa | Participates in polyamine catabolism, likely as a detoxification and metabolic pathway. | asm.org |

Bacterial Spermidine Production and Modulation of Host Immune Responses

Polyamines, such as spermidine, are ubiquitous polycationic molecules that play critical roles in various cellular processes in both prokaryotes and eukaryotes. Within the host, spermidine is involved in regulating immune responses, including the polarization of macrophages. For instance, spermidine has been shown to promote the M2 polarization of macrophages, which is associated with anti-inflammatory and tissue repair functions nih.gov.

Bacteria have evolved intricate mechanisms to interact with and manipulate the host's polyamine environment. Some pathogens can induce the production of spermidine upon contact with host cells. For example, motile Pseudomonas aeruginosa has been observed to trigger a specific gene expression program upon hitting a host cell, leading to the surface expression of spermidine nih.gov. This bacterial-produced spermidine can then influence the host's immune response, for instance, by activating the PI3K/Akt signaling pathway to induce its own phagocytic uptake into macrophages nih.gov. This suggests a sophisticated level of host-pathogen communication mediated by polyamines like spermidine.

While the direct role of bacterially produced this compound in modulating the host immune response is an emerging area of research, the modification of spermidine through gamma-glutamylation represents a key bacterial strategy to alter the chemical nature of this signaling molecule. By converting spermidine to this compound, bacteria can potentially dampen or alter the host immune recognition and response that would otherwise be triggered by spermidine. This modification, catalyzed by gamma-glutamylpolyamine synthetases, adds a glutamate residue to the spermidine molecule, which can significantly change its chemical properties and its interaction with host cellular components nih.gov.

The table below summarizes the influence of spermidine on host immune cells as a precursor to understanding the potential modulatory role of its glutamylated form.

| Host Cell Type | Effect of Spermidine | Potential Implication of Gamma-Glutamylation |

| Macrophages | Promotes M2 polarization nih.gov | Alteration of polarization state, potentially dampening anti-inflammatory responses. |

| Macrophages | Induces phagocytic uptake (in the context of P. aeruginosa infection) nih.gov | Modification of uptake efficiency or subsequent intracellular trafficking. |

Pathogen Strategies for Polyamine Detoxification via Gamma-Glutamylation

High concentrations of polyamines can be toxic to bacterial cells due to their ability to interact with negatively charged molecules like DNA and RNA, potentially disrupting essential cellular processes biorxiv.orgasm.org. Consequently, pathogens that inhabit polyamine-rich host environments have developed various detoxification strategies, with gamma-glutamylation being a prominent pathway asm.orgmdpi.com. This process involves the enzymatic addition of a gamma-glutamyl group to a polyamine, such as spermidine, thereby neutralizing its positive charge and reducing its toxicity. This detoxification is often the initial step for the subsequent catabolism of polyamines, allowing bacteria to use them as alternative sources of carbon and nitrogen asm.orgmdpi.com.

Several bacterial species utilize the gamma-glutamylation pathway for polyamine detoxification, and the key enzymes involved are gamma-glutamylpolyamine synthetases. These enzymes often exhibit specificity for different polyamines. For instance, in Streptomyces coelicolor, GlnA3 is a gamma-glutamylpolyamine synthetase that can glutamylate spermidine mdpi.comfrontiersin.org. Similarly, Pseudomonas aeruginosa possesses an expanded family of gamma-glutamylpolyamine synthetases (PauA1-PauA7) with varying substrate specificities mdpi.com. In Escherichia coli, the enzyme PuuA is responsible for the glutamylation of putrescine, a precursor to spermidine frontiersin.org.

The table below details the key enzymes involved in the gamma-glutamylation of polyamines in different bacterial pathogens.

| Bacterial Species | Enzyme | Substrate(s) | Function | Reference(s) |

| Streptomyces coelicolor | GlnA2, GlnA3 | Putrescine, Cadaverine, Spermidine, Spermine | Detoxification and catabolism of polyamines. | mdpi.comfrontiersin.org |

| Pseudomonas aeruginosa | PauA1-PauA7 | Polyamines, Monoamines | Detoxification and utilization of various amines as carbon/nitrogen sources. | mdpi.com |

| Escherichia coli | PuuA | Putrescine | Initial step in the putrescine utilization pathway. | frontiersin.org |

| Mycobacterium tuberculosis | GlnA3Mt | Spermine (preferred), Spermidine | Detoxification of host-derived polyamines. | asm.orgnih.govasm.org |

Influence on Pathogen Virulence and Survival within Host Environments

The ability of a pathogen to survive and establish an infection within a host is intrinsically linked to its capacity to adapt to the host environment. This includes withstanding the host's immune defenses and utilizing available nutrients. The detoxification of host-derived polyamines through gamma-glutamylation is a critical survival strategy for many intracellular pathogens frontiersin.org. For example, pathogens residing within macrophages, which can produce high concentrations of polyamines as part of the immune response, must be able to neutralize these toxic compounds asm.orgasm.org.

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the enzyme GlnA3Mt has been identified as a gamma-glutamylspermine synthetase, which can also act on spermidine nih.govasm.org. This enzyme is thought to play a role in detoxifying the high levels of polyamines produced by infected macrophages, thereby promoting the survival of the bacterium within the host asm.orgasm.org. While GlnA3Mt is one mechanism, M. tuberculosis may also employ other strategies, such as efflux pumps, to cope with polyamine stress asm.orgbiorxiv.org.

Furthermore, the metabolism of polyamines can be directly linked to the expression of virulence factors. In Pseudomonas aeruginosa, the uptake of spermidine is associated with the activation of the Type III secretion system (T3SS), a key virulence determinant that injects toxic effector proteins into host cells nih.gov. By modifying spermidine to this compound, bacteria may not only detoxify the compound but also modulate the expression of such virulence systems. The enzymatic modification of spermidine could therefore represent a sophisticated regulatory switch that influences the pathogen's virulence in response to the host environment.

The table below summarizes the role of polyamine detoxification and metabolism in the virulence and survival of selected pathogens.

| Pathogen | Mechanism | Role in Virulence/Survival | Reference(s) |

| Mycobacterium tuberculosis | Gamma-glutamylation of spermine and spermidine by GlnA3Mt. | Detoxification of host-derived polyamines within macrophages, promoting intracellular survival. | nih.govasm.orgasm.org |

| Pseudomonas aeruginosa | Spermidine uptake and metabolism. | Activation of the Type III secretion system (T3SS), a key virulence factor. | nih.gov |

| Streptomyces coelicolor | Gamma-glutamylation of various polyamines by GlnA2 and GlnA3. | Survival in environments with high polyamine concentrations. | mdpi.comfrontiersin.org |

| Francisella tularensis | Utilization of host glutathione and γ-glutamyl cysteine pools via GGT. | Essential for intracellular replication and virulence. | frontiersin.org |

Comparative Biochemical and Organismal Perspectives on N 1 Gamma Glutamyl Spermidine

Occurrence and Distribution Across Biological Kingdoms

The chemical compound N(1)-(gamma-Glutamyl)spermidine and its derivatives are found across all domains of life, from microorganisms to mammals, where they participate in a variety of cellular processes. Their presence underscores a conserved biochemical strategy, although the specific roles and metabolic pathways can differ significantly between organisms.

Microorganisms

In the microbial world, the gamma-glutamylation of polyamines, including spermidine (B129725), is a key metabolic pathway, primarily for catabolism and detoxification.

Streptomyces coelicolor : This soil-dwelling bacterium can utilize polyamines like spermidine as a sole nitrogen source. nih.gov The initial step of this catabolic pathway is the ATP-dependent gamma-glutamylation of spermidine, a reaction catalyzed by a gamma-glutamylpolyamine synthetase. nih.govuniprot.org S. coelicolor possesses two such enzymes, GlnA2 and GlnA3, with GlnA3 showing a preference for longer-chain polyamines like spermidine and spermine (B22157). uniprot.orgmdpi.com The expression of the gene encoding GlnA3 is induced by the presence of exogenous polyamines. nih.gov This gamma-glutamylation is crucial for the bacterium's ability to survive in environments with high concentrations of polyamines, which can otherwise be toxic. mdpi.com

Pseudomonas aeruginosa : This opportunistic pathogen has an elaborate system for polyamine catabolism involving a gamma-glutamylation pathway. mdpi.com It possesses at least seven gamma-glutamylpolyamine synthetases (PauA1-A7). nih.gov Specifically, the enzyme PauA2 is critical for the utilization of spermidine and spermine as carbon and nitrogen sources. nih.govnih.gov A mutant lacking a functional PauA2 gene is unable to grow on spermidine and, in fact, is killed by it, highlighting the importance of this pathway in detoxifying excess polyamines. nih.govresearchgate.net

Escherichia coli : This well-studied bacterium utilizes a gamma-glutamylation strategy for polyamine metabolism. nih.gov While it can acetylate spermidine, it also possesses glutathionylspermidine (B10777622) synthetase/amidase (Gss), an enzyme that covalently links glutathione (B108866) to spermidine. nih.gov This process, which forms glutathionylspermidine, is a related form of gamma-glutamylation. The majority of spermidine is converted to this form in stationary phase cells. nih.gov Additionally, E. coli has a pathway for putrescine utilization that involves gamma-glutamylated intermediates, indicating that gamma-glutamylation is a more general strategy for polyamine processing in this organism. genome.jp

Mycobacterium tuberculosis : The pathogen responsible for tuberculosis appears to employ a gamma-glutamylation pathway to counteract the toxic effects of polyamines like spermine, which are produced by infected host macrophages. asm.orgbiorxiv.orgnih.gov The enzyme GlnA3Mt (Rv1878) from M. tuberculosis has been identified as a gamma-glutamylspermine synthetase, which can also likely act on spermidine. asm.orgbiorxiv.orgresearchgate.net This detoxification mechanism is considered a potential target for developing new anti-tubercular drugs. biorxiv.orgresearchgate.net However, it may not be the sole mechanism of resistance, as an efflux pump may also be involved in reducing intracellular polyamine levels. asm.orgbiorxiv.org

| Microorganism | Key Enzyme(s) | Function of Gamma-Glutamylation |

| Streptomyces coelicolor | GlnA2, GlnA3 | Catabolism of polyamines as a nitrogen source, detoxification. nih.govmdpi.com |

| Pseudomonas aeruginosa | PauA2 (and others in the PauA family) | Catabolism of spermidine as a carbon/nitrogen source, detoxification. nih.govnih.gov |

| Escherichia coli | Glutathionylspermidine synthetase (Gss), PuuA | Conversion to glutathionylspermidine, putrescine catabolism. nih.govgenome.jp |

| Mycobacterium tuberculosis | GlnA3Mt | Detoxification of host-derived polyamines. asm.orgbiorxiv.org |

Plants

In the plant kingdom, polyamines are essential for a wide array of developmental processes.

Arabidopsis : The model plant Arabidopsis thaliana demonstrates the critical nature of spermidine for its survival. The genome of Arabidopsis contains two genes for spermidine synthase, SPDS1 and SPDS2. nih.gov While single mutants for these genes appear normal, a double mutant is embryo-lethal, with development halting at the heart-torpedo transition stage. nih.gov These lethal embryos show significantly depleted levels of spermidine and an accumulation of its precursor, putrescine. nih.gov While the direct occurrence of this compound is less documented in Arabidopsis compared to microorganisms and mammals, the essentiality of spermidine itself points to the tight regulation of its metabolic fate, which could involve pathways like gamma-glutamylation.

Mammalian Systems

In mammals, gamma-glutamylation of spermidine is a post-translational modification catalyzed by transglutaminases, leading to the formation of stable protein cross-links.

Human Keratinocytes : In the epidermis, the formation of the cornified cell envelope, a critical barrier structure, involves extensive protein cross-linking. N(1),N(8)-bis(gamma-glutamyl)spermidine is a key structural component of these envelopes, formed by transglutaminases that use spermidine to bridge two protein-bound glutamine residues. nih.govnih.gov The formation of this cross-link is a regulated process. Human foreskin keratinocytes contain a FAD-dependent polyamine oxidase (PAO) that selectively oxidizes this compound. portlandpress.comportlandpress.com This selective degradation of the mono-glutamylated intermediate may be a mechanism to control the formation of the final bis-gamma-glutamylated cross-link, ensuring the proper assembly of the epidermal barrier. portlandpress.com

Rat Hepatocytes : The presence of this compound has been confirmed in the liver tissue of rats. nih.gov Following exhaustive proteolytic digestion of liver proteins, this derivative, along with other gamma-glutamylated polyamines, was identified, providing strong evidence for the in vivo covalent binding of spermidine to proteins via transglutaminase activity. nih.govnih.gov In isolated rat hepatocytes, an elevated level of N(1)-(gamma-glutamyl)putrescine was particularly noted. nih.gov This suggests that the post-translational modification of proteins by polyamines is a significant process in liver cells. nih.govnih.gov

Interspecies Variations and Conservation in Biosynthetic and Catabolic Enzymes

The biosynthesis and catabolism of this compound and related compounds are handled by distinct enzyme families across different biological kingdoms, reflecting both convergent evolution and conserved biochemical logic.

In bacteria, the formation of gamma-glutamyl polyamines is typically catalyzed by ATP-dependent synthetases, which are part of catabolic pathways. However, the specific enzymes vary. Streptomyces and Mycobacterium utilize enzymes from the GlnA-like family (e.g., GlnA2, GlnA3), which are related to glutamine synthetase. mdpi.combiorxiv.org In contrast, Pseudomonas aeruginosa employs a distinct family of enzymes, the PauA synthetases, for the same purpose. nih.gov E. coli presents yet another variation with its glutathionylspermidine synthetase (Gss), which uses glutathione as the gamma-glutamyl donor, and the PuuA enzyme for putrescine glutamylation. mdpi.comnih.gov

In mammalian systems, the enzymatic machinery is fundamentally different. Here, the formation of gamma-glutamyl-polyamine linkages is not primarily for catabolism but for the post-translational modification of proteins. This is catalyzed by transglutaminases (TGases), which are Ca2+-dependent enzymes that form an isopeptide bond between the gamma-carboxamide group of a protein-bound glutamine residue and the primary amino group of a polyamine like spermidine. portlandpress.comnih.gov

The catabolism of these derivatives also shows interspecies differences. In human keratinocytes, the breakdown of mono-gamma-glutamylated spermidine is carried out by a FAD-dependent polyamine oxidase (PAO), which appears to be a regulatory step in the formation of more complex cross-links. portlandpress.comresearchgate.net In bacteria like E. coli, the gamma-glutamylated intermediates are further processed by a series of enzymes, such as gamma-glutamyl-gamma-aminobutyraldehyde (B1260344) dehydrogenase and gamma-glutamyl-GABA hydrolase, to break down the polyamine for use as a nutrient source. genome.jp

| Organism/Group | Biosynthetic Enzyme Family | Catabolic Enzyme Family | Primary Function |

| Bacteria (e.g., Streptomyces, Pseudomonas) | GlnA-like Synthetases, PauA Synthetases | Hydrolases, Dehydrogenases | Nutrient acquisition, Detoxification. mdpi.comnih.gov |

| Mammals (e.g., Humans, Rats) | Transglutaminases (TGases) | Polyamine Oxidase (PAO) | Protein cross-linking, Structural integrity. portlandpress.comnih.gov |

Evolutionary Insights into Gamma-Glutamylation Pathways

The diverse strategies for gamma-glutamylating spermidine and other polyamines across the biological kingdoms offer a window into the evolution of metabolic pathways. The use of glutamate (B1630785) to modify substrates is an ancient biochemical theme. nih.gov Glutamylation can serve multiple purposes, such as protecting a molecule from oxidation or acting as a recognition scaffold for subsequent enzymatic reactions. nih.gov

The existence of distinct, non-homologous enzyme families (GlnA-like, PauA, Gss, and TGases) that all catalyze the formation of a gamma-glutamyl-amine bond suggests a case of convergent evolution. Different organisms have independently evolved solutions to harness the chemistry of gamma-glutamylation for their specific needs. In bacteria, this pathway was likely selected for its utility in detoxifying excess polyamines and in scavenging nitrogen from the environment. mdpi.com The multiplicity of these enzymes in some species, like P. aeruginosa, suggests gene duplication and specialization events to handle a variety of amine substrates. nih.gov

In mammals, the evolution of this pathway took a different turn. The calcium-dependent transglutaminases, which are involved in a wide range of physiological processes from blood clotting to skin barrier formation, co-opted polyamines as potent cross-linking agents. portlandpress.com This innovation allowed for the creation of highly stable, covalently linked protein scaffolds, essential for the structural integrity of tissues like the epidermis. nih.gov

Interestingly, some prokaryotes exhibit pathways that hint at the evolutionary origins of these reactions. For example, laboratory evolution experiments in E. coli have shown that mutations in the proline biosynthesis pathway (involving enzymes ProA and ProB) can lead to the formation of gamma-glutamyl cysteine, a key step in glutathione synthesis. nih.govresearchgate.net This demonstrates how an existing metabolic pathway can be repurposed to generate gamma-glutamylated compounds, providing a plausible model for how such pathways may have initially arisen. The versatility of glutamate in cellular metabolism has thus provided a rich chemical foundation for the evolution of diverse and essential gamma-glutamylation pathways. nih.gov

Advanced Research Methodologies and Analytical Approaches for N 1 Gamma Glutamyl Spermidine

Chromatographic Techniques for Conjugate Isolation and Analysis

Chromatography is fundamental to the study of N(1)-(gamma-Glutamyl)spermidine, enabling its separation from a complex biological matrix containing other polyamines and related metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive detection and precise quantification of this compound. nih.gov Due to the inherent lack of a strong chromophore in polyamines and their derivatives, direct UV detection is challenging. Therefore, pre-column or post-column derivatization is a common strategy to attach a fluorescent or UV-absorbing tag to the molecule, significantly enhancing detection sensitivity. nih.govscirp.org

A widely used method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine groups of this compound to form a highly fluorescent isoindole derivative. nih.gov The derivatized sample is then injected into a reversed-phase HPLC system (e.g., a C18 column). Separation is achieved using a gradient elution, typically with an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgresearchgate.net Fluorimetric detection provides high sensitivity, with detection limits for gamma-glutamylpolyamines reported to be as low as 10 picomoles per milligram of protein. nih.gov

Other derivatizing agents, such as dansyl chloride and benzoyl chloride, are also employed in polyamine analysis and are applicable to this compound. scirp.orgmdpi.com The choice of reagent depends on the specific requirements of the experiment, including desired sensitivity and the available detection equipment. mdpi.com

Table 1: Comparison of Derivatization Reagents for HPLC Analysis of Polyamines and their Conjugates

| Derivatization Reagent | Detection Method | Advantages | Common Application |

| o-Phthalaldehyde (OPA) | Fluorimetric | High sensitivity, rapid reaction | Analysis of γ-glutamylpolyamines in protein digests. nih.gov |

| Dansyl Chloride | Fluorimetric / UV | Forms stable derivatives, good sensitivity | General polyamine analysis in biological fluids. mdpi.com |

| Benzoyl Chloride | UV | Simple procedure, good resolution | Quantification of standard polyamines. scirp.org |

Ion-exchange chromatography (IEX) is a powerful technique for the initial separation and purification of this compound from biological extracts based on its net charge. nih.govlcms.cz At neutral pH, the primary amine groups of the spermidine (B129725) moiety are protonated (positively charged), while the carboxyl group of the gamma-glutamyl moiety is deprotonated (negatively charged), resulting in a specific net charge that differs from its precursors (spermidine, glutamate) and other cellular polyamines.

In a typical application, a cell or tissue extract is loaded onto an ion-exchange column. Cation-exchange chromatography is often used, where the positively charged polyamine conjugates bind to the negatively charged stationary phase. Elution is then performed by applying a salt gradient (e.g., increasing concentrations of NaCl) or by changing the pH of the mobile phase. nih.gov Compounds with a lower net positive charge elute before those with a higher net positive charge. This method effectively separates different polyamines and their glutamylated forms. IEX is frequently used as a preliminary purification step, with collected fractions subsequently analyzed by a more sensitive and specific method like HPLC. nih.gov The use of mixed-bed ion-exchange columns, which contain both anion and cation exchange materials, can also retain and separate a wide range of charged molecules like this compound in a single chromatographic run. nih.gov

Isotopic Labeling and Tracing Studies for Metabolic Flux Analysis

Isotopic labeling is a critical technique for elucidating metabolic pathways and quantifying the rate of synthesis and turnover—known as metabolic flux—of this compound in vivo. nih.gov This approach involves introducing a stable isotope-labeled precursor molecule into a biological system, such as cultured cells or a whole organism. nih.govnih.gov

To trace the synthesis of this compound, researchers can use precursors labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). For example, cells can be cultured in a medium containing ¹³C-labeled glutamine or ¹⁵N-labeled spermidine. The labeled precursor is taken up by the cells and incorporated into various metabolic pathways. The enzyme gamma-glutamylpolyamine synthetase will use the labeled substrate to synthesize this compound.

Over time, samples are collected, and the metabolites are extracted. The extent and pattern of isotope incorporation into this compound and its related metabolites are then analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov By tracking the appearance of the isotopic label in the final product, researchers can determine the rate of its synthesis and gain insights into the dynamics of the entire pathway. biorxiv.org This provides a quantitative measure of pathway activity under different physiological or pathological conditions, which cannot be obtained by simply measuring static metabolite concentrations.

Enzymatic Assays for Activity and Substrate Specificity Determination

Enzymatic assays are essential for characterizing the enzymes responsible for the synthesis and degradation of this compound. These assays measure the enzyme's activity and its affinity for various substrates. nih.gov The primary enzyme of interest is gamma-glutamylpolyamine synthetase, which catalyzes the ATP-dependent conjugation of glutamate (B1630785) to spermidine.

To perform an assay for this synthetase, the purified enzyme is incubated with its substrates: spermidine, L-glutamate, and ATP, in a suitable buffer system. The reaction progress can be monitored in several ways:

Direct Product Measurement: The formation of this compound over time can be directly quantified using the HPLC methods described previously. nih.gov

Coupled Enzymatic Assays: The production of ADP or phosphate (B84403), by-products of the ATP hydrolysis that drives the reaction, can be measured using a coupled assay system where their production leads to a change in absorbance or fluorescence.

By varying the concentration of one substrate while keeping others saturated, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. The Km value indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of its affinity for that substrate. Substrate specificity is determined by testing the enzyme's activity with various polyamines (e.g., putrescine, spermine) and amino acids to see which ones can effectively serve as substrates. For instance, studies on homologous enzymes in bacteria have demonstrated high specificity for certain polyamines. asm.org

Table 2: Kinetic Parameters of Related Polyamine-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Reference |

| Spermidine/spermine (B22157) N¹-acetyltransferase (SSAT1) | Zebrafish | Spermidine | 55 | nih.gov |

| Spermidine/spermine N¹-acetyltransferase (SSAT1) | Zebrafish | Spermine | 182 | nih.gov |

| Spermidine/spermine N¹-acetyltransferase (SSAT) | Rat Hepatoma Cells | N¹-dansylnorspermine | ~11 | nih.gov |

| Spermidine/spermine N¹-acetyltransferase (SSAT) | Rat Hepatoma Cells | Acetyl-CoA | ~13 | nih.gov |

| γ-Glutamylpolyamine Synthetase (GlnA3Sc) | S. coelicolor | Spermine | Specific activity noted | asm.org |

Note: This table presents data for related enzymes to illustrate the types of kinetic parameters determined through enzymatic assays. Specific data for the enzyme that synthesizes this compound would be determined using similar methods.

Genetic and Molecular Approaches for Pathway Elucidation

Genetic and molecular biology techniques are indispensable for identifying the genes that encode the enzymes in the this compound pathway and for understanding their physiological roles.

To definitively establish the function of a specific enzyme in the synthesis of this compound, researchers often employ mutagenesis and gene knockout strategies. nih.govescholarship.org A gene knockout study involves deleting or disrupting the gene suspected of encoding the gamma-glutamylpolyamine synthetase in a model organism (e.g., yeast, bacteria, or cultured cells).

The resulting mutant or "knockout" strain is then analyzed and compared to the wild-type (unmodified) organism. Researchers would look for the absence of this compound in the mutant's metabolome, which would provide strong evidence that the knocked-out gene is responsible for its synthesis. nih.gov For example, studies in Pseudomonas aeruginosa have used specific gene knockouts to abolish the utilization of different polyamines, confirming the importance of the γ-glutamylation pathway. nih.gov

Furthermore, the mutant can be subjected to various stress conditions (e.g., exposure to toxic levels of polyamines) to see if its survival or growth is compromised compared to the wild type. This can reveal the physiological importance of this compound, for instance, in detoxification. asm.org

Site-directed mutagenesis is another powerful tool where specific amino acid residues within the enzyme's active site are altered. frontiersin.org By analyzing the resulting changes in enzyme activity or substrate specificity, researchers can identify the key residues involved in substrate binding and catalysis. This approach was used to successfully convert a spermidine synthase into an enzyme with putrescine N-methyltransferase activity, highlighting how a few amino acid changes can switch enzyme function. frontiersin.org

Gene Expression Profiling in Response to Polyamine Perturbations

Perturbations in the cellular homeostasis of polyamines, including the pathways leading to the synthesis of this compound, trigger extensive reprogramming of gene expression. This transcriptional and translational modulation is a critical aspect of the cellular response to stress and developmental cues. Gene expression profiling, using techniques like microarray analysis and RNA sequencing (RNA-seq), has been instrumental in elucidating the networks of genes regulated by polyamines across various organisms, from bacteria and plants to mammals.

Alterations in polyamine levels can be induced experimentally through several methods: the application of exogenous polyamines, the use of specific inhibitors of polyamine biosynthesis enzymes (like α-difluoromethylornithine, DFMO), or genetic manipulation of polyamine metabolism genes. nih.govnih.gov Furthermore, various biotic and abiotic stresses naturally lead to fluctuations in endogenous polyamine pools, providing a physiological context for studying the consequent changes in gene expression. annualreviews.orgfrontiersin.org

Research Findings in Plants

In plants, polyamines are deeply involved in responses to environmental challenges such as drought, salinity, and pathogen attack. annualreviews.orgfrontiersin.org Transcriptomic studies reveal that the expression of genes involved in both the biosynthesis and catabolism of polyamines is significantly altered under stress. annualreviews.org For instance, a meta-analysis of gene expression data in Arabidopsis thaliana under various stimuli highlights how different perturbations evoke contrasting changes in the expression of polyamine-related genes. researchgate.net Abiotic stresses generally lead to the upregulation of biosynthetic genes like Arginine Decarboxylase (ADC), while catabolic genes are also modulated depending on the specific stressor. frontiersin.org This indicates a complex transcriptional regulation aimed at re-establishing polyamine homeostasis.

Table 1: Differential Expression of Polyamine Metabolism Genes in Arabidopsis thaliana in Response to Abiotic Stress

This table summarizes findings from various transcriptomic studies, showing the typical response of key genes in the polyamine pathway to environmental stressors. Data is synthesized from meta-analyses. annualreviews.orgresearchgate.net

| Gene | Function | Expression Change under Stress (e.g., Drought, Salinity) | Reference |

|---|---|---|---|

| ADC1/ADC2 (Arginine Decarboxylase) | Putrescine Biosynthesis | Upregulated | nih.govannualreviews.org |

| SAMDC (S-adenosylmethionine decarboxylase) | Spermidine/Spermine Biosynthesis | Upregulated | frontiersin.org |

| SPDS (Spermidine Synthase) | Spermidine Biosynthesis | Upregulated | frontiersin.org |

| PAO (Polyamine Oxidase) | Polyamine Catabolism | Differentially Regulated | annualreviews.org |

| CuAO (Copper-Containing Amine Oxidase) | Polyamine Catabolism | Differentially Regulated | frontiersin.org |

Research Findings in Microorganisms

In bacteria, polyamines are crucial for growth, biofilm formation, and virulence. asm.org Gene expression analyses in phytopathogenic bacteria like Pseudomonas syringae reveal that polyamine biosynthesis is induced in the early stages of infection, co-expressed with genes for ribosome components and regulators of transcription and translation. nih.gov This suggests a role for polyamines in supporting the high rate of gene expression and energy generation needed for establishing infection. nih.gov Conversely, in later stages, biosynthesis genes are inhibited while transport and catabolism genes are upregulated. nih.gov

In Escherichia coli, polyamines can modulate gene expression at the translational level, particularly under conditions of oxidative stress. plos.org The synthesis of specific proteins, including the transcription factors SoxR and EmrR and the glutathione (B108866) synthetic enzyme GshA, is stimulated by polyamines. plos.org This stimulation is crucial for mitigating cellular damage from reactive oxygen species. plos.org

Table 2: Co-expression of Polyamine Metabolism Genes in Pseudomonas syringae during Early Infection

This table illustrates the functional gene categories that are co-expressed with polyamine biosynthesis genes during the initial phases of plant infection. nih.gov

| Co-expressed Gene Category | Functional Role | Correlation with Polyamine Biosynthesis | Reference |

|---|---|---|---|

| Ribosome Components | Protein Synthesis | Positive | nih.gov |

| Transcription/Translation Regulators | Gene Expression Control | Positive | nih.gov |

| ATP Formation | Energy Production | Positive | nih.gov |

| Virulence Genes | Pathogenesis | Negative (in later stages) | nih.gov |

Research Findings in Mammalian Systems

In mammalian cells, polyamines are essential for proliferation, differentiation, and maintaining chromatin structure. biorxiv.orgmdpi.com Perturbing polyamine levels has profound effects on gene expression. Depletion of polyamines through inhibition of ornithine decarboxylase (ODC1) leads to the upregulation of genes involved in cell differentiation and a downregulation of genes that regulate the cell cycle, pushing cells toward a more differentiated state. biorxiv.org Polyamines also regulate gene expression epigenetically by stimulating the translation of histone acetyltransferase mRNAs, leading to changes in histone acetylation and transcription of genes required for cell proliferation. nih.gov

Furthermore, dysregulation of polyamine metabolism gene expression is linked to human diseases. In pancreatic cancer, high expression of genes promoting polyamine synthesis (e.g., MYC, SMS) and transport is associated with poorer patient survival. mdpi.com In the context of major depressive disorder and suicide, studies have profiled the expression of spermidine/spermine N1-acetyltransferase (SAT1), the rate-limiting enzyme in polyamine catabolism. nih.govnih.gov These studies consistently report low brain expression of SAT1 in individuals with depression, suggesting that altered polyamine degradation and the consequent disruption of the polyamine stress response may play a role in the pathophysiology of the disorder. nih.govnih.gov

Table 3: Gene Expression Changes in Response to Polyamine Perturbations in Mammalian Cells

This table summarizes key findings on how polyamine levels affect gene expression related to cell fate and disease. biorxiv.orgmdpi.comnih.gov

| Condition | Affected Genes/Pathways | Observed Expression Change | Functional Consequence | Reference |

|---|---|---|---|---|

| Polyamine Depletion (e.g., via DFMO) | Cell Cycle Regulators | Downregulated | Cell cycle arrest | biorxiv.org |

| Polyamine Depletion (e.g., via DFMO) | Cell Differentiation Genes | Upregulated | Promotes a differentiation-primed state | biorxiv.org |

| Pancreatic Cancer | MYC, SMS, AZIN1 (pro-synthesis) | Upregulated | Associated with poorer survival | mdpi.com |

| Major Depressive Disorder | SAT1 (catabolism) | Downregulated | Impaired polyamine stress response | nih.govnih.gov |

Future Directions and Unanswered Questions in N 1 Gamma Glutamyl Spermidine Research

Elucidation of Regulatory Mechanisms Governing Gamma-Glutamylation Pathways

The synthesis of N(1)-(gamma-Glutamyl)spermidine is an enzymatically controlled process, but the specific regulatory networks governing this pathway are only beginning to be understood. In bacteria like Streptomyces coelicolor, the formation of gamma-glutamylated polyamines is a key step in their catabolism, allowing them to be used as nitrogen sources. frontiersin.orgnih.gov This process is catalyzed by glutamine synthetase-like (GS-like) enzymes, such as GlnA3, which are functionally gamma-glutamylpolyamine synthetases. frontiersin.orgmdpi.comuniprot.org The expression of the genes encoding these enzymes is tightly regulated; for instance, it is induced by the presence of exogenous polyamines and repressed by preferred nitrogen sources like ammonium. frontiersin.orguniprot.org A similar detoxification role is proposed in Mycobacterium tuberculosis, where the enzyme GlnA3Mt has been identified as a gamma-glutamylspermine synthetase, suggesting a conserved bacterial strategy for managing polyamine excess. asm.orgmdpi.combiorxiv.org

In mammals, the synthesis is primarily associated with the activity of transglutaminases (TGs), Ca2+-dependent enzymes that catalyze the formation of isopeptide bonds. portlandpress.comnih.gov A critical area for future research is to understand how the activity of specific TG isozymes towards spermidine (B129725) is regulated. Further complexity is added by the action of FAD-dependent polyamine oxidase (PAO), which can selectively oxidize N(1)-(γ-glutamyl)spermidine. portlandpress.comresearchgate.net This selective degradation suggests a sophisticated mechanism to control the formation of specific cross-links, potentially favoring the N(8) isomer for certain structural roles. portlandpress.comresearchgate.net Unraveling the interplay between transglutaminases and polyamine oxidases is a key unanswered question in the regulation of gamma-glutamylspermidine levels and function.

| Enzyme/Regulator | Organism/System | Function in Gamma-Glutamylation | Known Regulatory Factors |

|---|---|---|---|

| Gamma-Glutamylpolyamine Synthetases (e.g., GlnA3, GlnA2) | Bacteria (e.g., S. coelicolor) | Catalyzes the initial ATP-dependent glutamylation of polyamines, including spermidine. frontiersin.orgmdpi.comuniprot.org | Induced by polyamines (putrescine, spermidine); repressed by ammonium. frontiersin.orguniprot.org |

| Gamma-Glutamylspermine Synthetase (GlnA3Mt) | Mycobacterium tuberculosis | Catalyzes glutamylation of spermine (B22157) and to a lesser extent, spermidine, likely for detoxification. asm.orgmdpi.combiorxiv.org | Substrate preference for spermine. mdpi.combiorxiv.org |

| Transglutaminases (TGs) | Mammals | Catalyzes the Ca2+-dependent formation of the gamma-glutamyl bond between a protein glutamine residue and spermidine. portlandpress.comnih.gov | Activated by Ca2+; inhibited by GTP (for TG2). nih.gov |

| FAD-dependent Polyamine Oxidase (PAO) | Mammals (e.g., Human Keratinocytes) | Selectively oxidizes N(1)-(γ-glutamyl)spermidine, potentially regulating the availability of this isomer for cross-linking. portlandpress.comresearchgate.netresearchgate.net | Substrate specificity for the N(1) isomer. portlandpress.com |

Identification of Novel Protein Targets and Specific Cross-linking Sites

This compound is a precursor to the bifunctional cross-linking molecule N(1),N(8)-bis(γ-glutamyl)spermidine. This cross-link provides a stabilizing force in complex protein structures. nih.govportlandpress.com The most well-characterized site of this activity is the cornified cell envelope of the epidermis, a highly insoluble structure formed during terminal differentiation of keratinocytes. portlandpress.comannualreviews.org In these envelopes, the level of N(1),N(8)-bis(γ-glutamyl)spermidine cross-links is comparable to that of the more common ε-(γ-glutamyl)lysine isopeptide bond, highlighting its structural significance. nih.govportlandpress.comnih.gov Research has shown that levels of this spermidine-derived cross-link are significantly elevated in the skin scales of psoriasis patients, suggesting a role in the pathophysiology of this disease. nih.govportlandpress.comnih.gov

Beyond the epidermis, these cross-links have been implicated in the structure of lens crystallins, where their formation may contribute to the loss of lens transparency in cataracts. researchgate.net However, a major gap in current knowledge is the precise identification of the specific proteins that are modified by this compound and the exact glutamine residues that serve as the acyl-donor sites. Future research employing advanced proteomic techniques is necessary to map these cross-linking sites across different tissues and cell types. Identifying these targets will be essential to understand the full spectrum of biological processes stabilized by this unique post-translational modification.

| Protein/Structure | Biological Context | Enzyme Implicated | Observed Significance |

|---|---|---|---|